

Application Notes and Protocols for Generating Thermospermine Synthase Knockout Mutants

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Compound of Interest

Compound Name: Thermospermine

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Introduction

Thermospermine, a structural isomer of spermine, is a crucial polyamine in the plant kingdom, playing a significant role as a novel type of plant growth regulator.[1][2] It is synthesized from spermidine by the enzyme **thermospermine** synthase, which in plants like *Arabidopsis thaliana* is encoded by the ACAULIS5 (ACL5) gene.[1][3] Research has established that **thermospermine** is a key regulator in stem elongation and vascular development, specifically by suppressing excessive xylem differentiation.[1][4][5][6] Loss-of-function mutants of the ACL5 gene, such as the *Arabidopsis acl5* mutant, exhibit severe dwarfism and an overproliferation of xylem vessels.[1][7][8] Furthermore, studies in basal land plants like *Marchantia polymorpha* suggest that **thermospermine** also has a primordial function in organ development and responses to environmental stresses like heat and salt.[4][9][10]

Generating **thermospermine** synthase knockout mutants is a fundamental approach to elucidating the precise molecular mechanisms of **thermospermine** action. These mutants serve as invaluable tools for functional genomics, studies of vascular development, stress physiology, and for identifying downstream components of the **thermospermine** signaling pathway.[11][12] The CRISPR/Cas9 system has emerged as a highly efficient and precise tool for creating targeted knockout mutants in a variety of plant species.[13][14][15]

Application: Functional Genomics of Vascular Development and Stress Response

Creating ACL5 knockout mutants allows for:

- Functional analysis of the ACL5 gene and the role of **thermospermine** in plant growth and development.
- Investigation of vascular patterning and xylem differentiation.[8]
- Screening for suppressor mutations to identify downstream signaling components that mediate **thermospermine** responses.[1][6]
- Understanding the mechanisms of plant responses to abiotic stresses such as heat and salinity.[4]
- Exploring potential targets for modulating plant biomass and wood formation.[1]

Experimental Protocols

Protocol 1: Generation of *acl5* Knockout Mutants using CRISPR/Cas9 in *Arabidopsis thaliana*

This protocol outlines a standard workflow for creating *acl5* knockout mutants using an Agrobacterium-mediated transformation approach.

1. Designing and Cloning single-guide RNAs (sgRNAs)

- Target Site Selection: Identify the target gene sequence for **thermospermine** synthase (ACL5, At5g19530).[16] Use a CRISPR design tool (e.g., CRISPR-P 2.0) to find suitable 20-bp protospacer sequences (GN19NGG) within the coding region of ACL5.[14] To ensure a complete knockout, it is recommended to target an early exon or design two sgRNAs to induce a larger deletion.[17]
- Vector System: Utilize a plant-compatible CRISPR/Cas9 binary vector that contains the Cas9 nuclease driven by a strong constitutive promoter (e.g., 35S) and a U6 promoter for sgRNA expression.[14][18]
- Cloning: Synthesize oligonucleotides corresponding to the selected target sequence and clone them into the sgRNA expression cassette of the binary vector according to the vector

manufacturer's instructions. Verify the final construct by Sanger sequencing.[14]

2. Agrobacterium-mediated Transformation

- Transformation of Agrobacterium: Introduce the final binary vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).
- Floral Dip: Grow wild-type Arabidopsis thaliana (e.g., Col-0) plants until they start flowering. Transform the plants using the floral dip method, immersing the developing flowers in the Agrobacterium suspension.[17]
- Seed Collection: Allow the plants to set seed. Harvest the T1 seeds upon maturation.

3. Selection and Screening of T1 Mutants

- Selection of Transformants: Plate the T1 seeds on a selection medium containing an appropriate antibiotic or herbicide (e.g., Basta or Kanamycin), depending on the resistance marker in the T-DNA vector.[17]
- Genomic DNA Extraction: Extract genomic DNA from the leaves of the surviving T1 seedlings.
- Mutation Detection:
 - Amplify the genomic region of ACL5 surrounding the sgRNA target site(s) using PCR.[14]
 - Analyze the PCR products for the presence of mutations (insertions or deletions, "indels") using a mismatch cleavage assay (e.g., T7 Endonuclease I) or by direct Sanger sequencing of the PCR product.[19] Heterozygous mutations will appear as overlapping peaks in the sequencing chromatogram following the target site.

4. Generation of Homozygous, Cas9-Free Mutants

- Segregation: Grow the T1 plants with confirmed mutations to maturity and collect T2 seeds.
- Screening T2 Generation: Screen the T2 progeny by PCR and Sanger sequencing to identify homozygous mutants (plants where both alleles of ACL5 are mutated).
- Removal of Transgene: Concurrently, screen the T2 plants to identify individuals that have segregated away the Cas9-containing T-DNA. This can be done by PCR for the Cas9 gene or by confirming sensitivity to the selection agent. The goal is to obtain a stable, homozygous acl5 knockout line that is free of the CRISPR/Cas9 transgene.

Protocol 2: Phenotypic Characterization of acl5 Knockout Mutants

1. Morphological Analysis

- **Growth Conditions:** Grow wild-type (WT) and confirmed homozygous *acl5* mutant plants side-by-side under standard long-day conditions (16h light / 8h dark).
- **Data Collection:** At regular intervals, measure key growth parameters. For mature plants (e.g., 40 days old), measure final plant height, rosette diameter, and the length of primary and cauline leaves.[\[20\]](#) The expected phenotype for *acl5* mutants is severe dwarfism.[\[7\]](#)

2. Anatomical Analysis of Vasculature

- **Sample Preparation:** Take cross-sections from the hypocotyls or basal part of the inflorescence stems of mature WT and *acl5* plants.
- **Staining:** Stain the sections with a lignin-specific stain such as phloroglucinol-HCl or toluidine blue to visualize the xylem vessels.
- **Microscopy:** Observe the stained sections under a light microscope. In *acl5* mutants, expect to see an overproliferation of xylem vessels compared to the wild type.[\[8\]](#)

3. Stress Tolerance Assay (Salt Stress)

- **Assay Conditions:** Germinate and grow WT and *acl5* seeds on Murashige and Skoog (MS) agar plates. After a few days (e.g., 7 days), transfer seedlings to new MS plates supplemented with varying concentrations of sodium chloride (NaCl) (e.g., 0 mM, 50 mM, 100 mM).
- **Phenotypic Scoring:** After a set period (e.g., 10-14 days), measure primary root length, number of lateral roots, and overall seedling health (e.g., chlorophyll content, fresh weight). The *acl5* mutant is expected to show hypersensitivity to salt stress.[\[4\]](#)

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the phenotypic analysis of *acl5* knockout mutants compared to wild-type (WT) plants, based on published literature.[\[20\]](#)

Table 1: Morphological Phenotypes of 40-Day-Old Plants

Genotype	Plant Height (cm)	5th/6th Leaf Length (cm)
Wild-Type	25.0 ± 2.5	2.5 ± 0.3
acl5	5.0 ± 1.0	1.0 ± 0.2

Values are representative means ± SE.

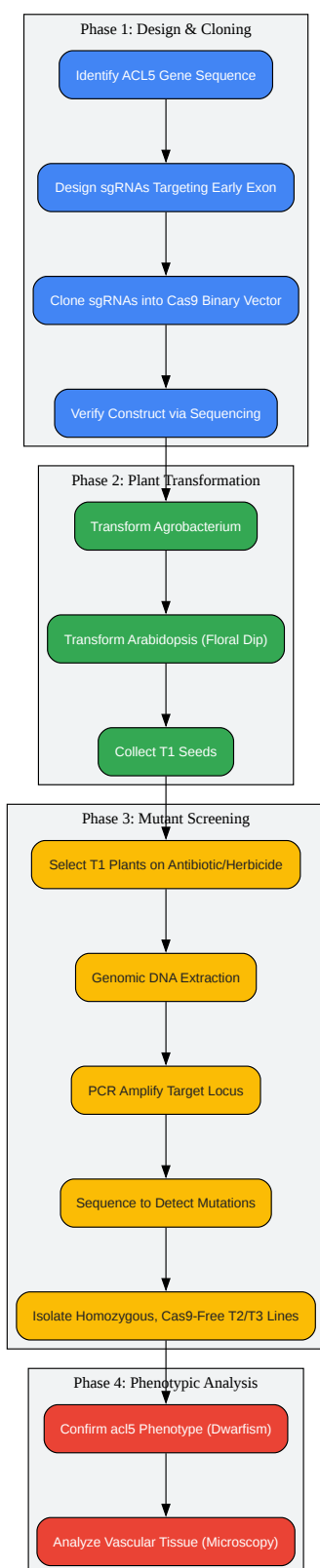
Table 2: Phenotypes of 7-Day-Old Seedlings

Genotype	First Leaf Length (mm)	Taproot Length (mm)	Number of Lateral Roots
Wild-Type	4.0 ± 0.5	35.0 ± 4.0	8.0 ± 2.0
acl5	2.0 ± 0.4	15.0 ± 3.0	3.0 ± 1.5

Values are representative means ± SE for seedlings grown on standard MS media.[\[20\]](#)

Visualizations

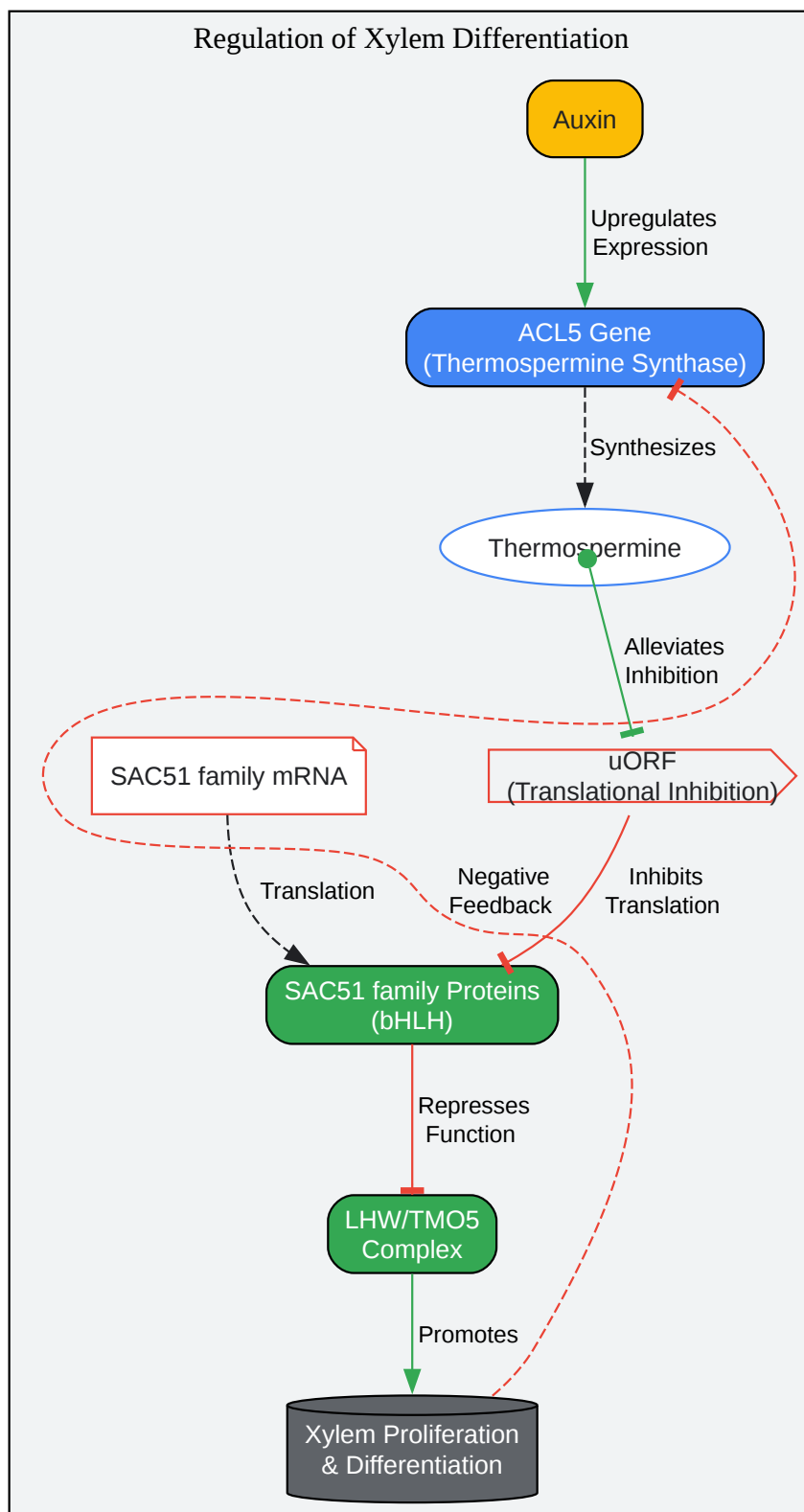
Experimental Workflow



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Caption: CRISPR/Cas9 workflow for generating and confirming *acl5* knockout mutants.

Thermospermine Signaling Pathway



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Caption: **Thermospermine** signaling pathway in the regulation of xylem development.

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